Cyclopropanecarboxamide, N-tetrahydrofurfuryl-
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Overview
Description
Cyclopropanecarboxamide, N-tetrahydrofurfuryl- is an organic compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.2209 g/mol This compound is characterized by a cyclopropane ring attached to a carboxamide group, which is further substituted with a tetrahydrofurfuryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, N-tetrahydrofurfuryl- typically involves the reaction of cyclopropanecarboxylic acid with tetrahydrofurfurylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Cyclopropanecarboxylic acid+Tetrahydrofurfurylamine→Cyclopropanecarboxamide, N-tetrahydrofurfuryl-
The reaction is usually catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the production of Cyclopropanecarboxamide, N-tetrahydrofurfuryl- may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of reagents and solvents may also be adjusted to ensure environmental sustainability and economic feasibility.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxamide, N-tetrahydrofurfuryl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted amides or other derivatives.
Scientific Research Applications
Cyclopropanecarboxamide, N-tetrahydrofurfuryl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxamide, N-tetrahydrofurfuryl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxamide: Lacks the tetrahydrofurfuryl group, making it less versatile in certain applications.
Tetrahydrofurfurylamine: Contains the tetrahydrofurfuryl group but lacks the cyclopropane ring, resulting in different chemical properties.
Cyclopropanecarboxylic acid: The carboxylic acid form of the compound, which can be converted to the amide through reaction with amines.
Uniqueness
Cyclopropanecarboxamide, N-tetrahydrofurfuryl- is unique due to the presence of both the cyclopropane ring and the tetrahydrofurfuryl group. This combination imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(7-3-4-7)10-6-8-2-1-5-12-8/h7-8H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRJJSNRJZLSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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